molecular formula C19H28N2O3 B13834510 2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran CAS No. 39552-05-1

2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran

Cat. No.: B13834510
CAS No.: 39552-05-1
M. Wt: 332.4 g/mol
InChI Key: AOPSHWJHVZBSED-UHFFFAOYSA-N
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Description

2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the cyclization of o-hydroxyacetophenone derivatives. For 2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran, the synthesis may involve the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include o-hydroxyacetophenone and isopropylamine.

    Cyclization Reaction: The key step involves the cyclization of the o-hydroxyacetophenone derivative in the presence of a suitable catalyst, such as zinc chloride (ZnCl2), to form the benzofuran ring.

    Functional Group Modification:

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.

    Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate: Another benzofuran derivative with similar structural features.

Uniqueness

2-(1-Isopropylimino)ethyl-4-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and medicinal research.

Properties

CAS No.

39552-05-1

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[[2-(C-methyl-N-propan-2-ylcarbonimidoyl)-1-benzofuran-4-yl]oxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H28N2O3/c1-12(2)20-10-15(22)11-23-17-7-6-8-18-16(17)9-19(24-18)14(5)21-13(3)4/h6-9,12-13,15,20,22H,10-11H2,1-5H3

InChI Key

AOPSHWJHVZBSED-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(O2)C(=NC(C)C)C)O

Origin of Product

United States

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